Cytotoxicity Differential in MCF-7 Breast Adenocarcinoma: Ellipticine Hydrochloride Versus 9-Hydroxyellipticine
Ellipticine demonstrates approximately 2.6-fold greater potency than its 9-hydroxylated metabolite in MCF-7 human breast adenocarcinoma cells, with IC50 values of 1.25 μmol/L versus 3.25 μmol/L, respectively [1]. Importantly, the DNA adduct species generated by these two compounds differ qualitatively, with 9-hydroxyellipticine producing distinct adduct patterns and lower overall adduct levels [2].
| Evidence Dimension | Cytotoxicity (IC50) and DNA adduct formation |
|---|---|
| Target Compound Data | IC50 = 1.25 μmol/L; produces two major and one minor DNA adducts |
| Comparator Or Baseline | 9-Hydroxyellipticine: IC50 = 3.25 μmol/L; produces distinct adduct species at lower levels |
| Quantified Difference | Ellipticine IC50 is 2.6-fold lower (1.25 vs 3.25 μmol/L); adduct patterns qualitatively different |
| Conditions | Human breast adenocarcinoma MCF-7 cells; 32P-postlabeling assay with nuclease P1 enrichment |
Why This Matters
Procurement decisions for MCF-7-based breast cancer studies must account for this 2.6-fold potency differential and distinct DNA damage mechanism—substituting 9-hydroxyellipticine will yield non-comparable cytotoxicity and adductomics data.
- [1] Bořek-Dohalská L, Frei E, Stiborová M. DNA adduct formation by the anticancer drug ellipticine and its hydroxy derivatives in human breast adenocarcinoma MCF-7 cells. Collect Czech Chem Commun. 2004;69(3):603-615. View Source
- [2] Bořek-Dohalská L, Frei E, Stiborová M. DNA adduct formation by the anticancer drug ellipticine and its hydroxy derivatives in human breast adenocarcinoma MCF-7 cells. Collect Czech Chem Commun. 2004;69(3):603-615. View Source
